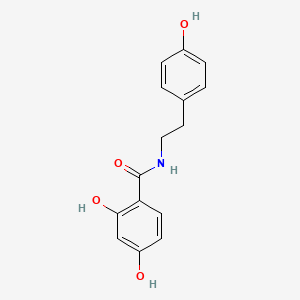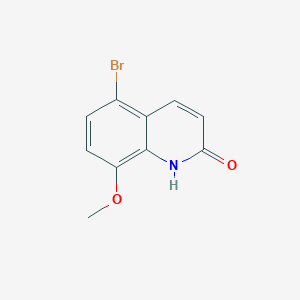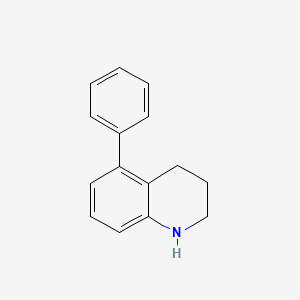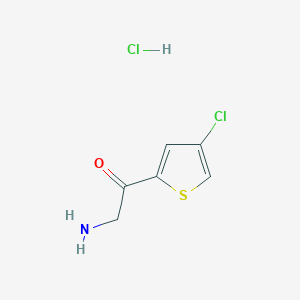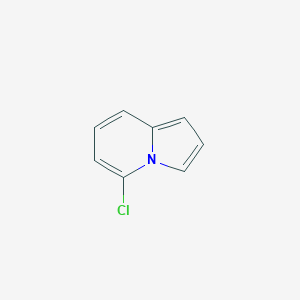
3-Amino-8-hydroxy-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-8-hydroxy-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound features an amino group at the third position and a hydroxyl group at the eighth position on the chromen-2-one scaffold.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-8-hydroxy-2H-chromen-2-one can be achieved through various methods. One common approach involves the Pechmann condensation, where phenols react with β-keto esters in the presence of an acid catalyst. This method can employ both homogeneous catalysts such as concentrated sulfuric acid, trifluoroacetic acid, and Lewis acids like aluminum chloride, zinc chloride, and titanium tetrachloride, as well as heterogeneous catalysts like cation-exchange resins and zeolites .
Industrial Production Methods
Industrial production of coumarin derivatives, including this compound, often involves large-scale Pechmann condensation reactions. The choice of catalyst and reaction conditions can be optimized to enhance yield and purity while minimizing environmental impact. Green chemistry approaches, such as using recyclable catalysts and environmentally benign solvents, are increasingly being adopted in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-8-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromen-2-one scaffold can be reduced to form dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include quinone derivatives, dihydrochromen-2-ones, and various substituted coumarins, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-Amino-8-hydroxy-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex coumarin derivatives.
Biology: The compound exhibits significant biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: Coumarin derivatives are used in the production of optical brighteners, photosensitizers, fluorescent dyes, and additives in food, perfumes, and cosmetics
Mécanisme D'action
The mechanism of action of 3-Amino-8-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, it acts as a tyrosinase inhibitor, reducing the production of melanin by inhibiting the enzyme tyrosinase. This property makes it a potential candidate for use in skin-whitening products and treatments for hyperpigmentation disorders . Additionally, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparaison Avec Des Composés Similaires
3-Amino-8-hydroxy-2H-chromen-2-one can be compared with other similar coumarin derivatives:
3-Amino-7-hydroxy-2H-chromen-2-one: Similar structure but with the hydroxyl group at the seventh position.
4-Methyl-2H-chromen-2-one: Lacks the amino and hydroxyl groups, resulting in different biological activities.
7-Hydroxy-4-methylcoumarin: Known for its antimicrobial and anti-inflammatory properties
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other coumarin derivatives .
Propriétés
Formule moléculaire |
C9H7NO3 |
|---|---|
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
3-amino-8-hydroxychromen-2-one |
InChI |
InChI=1S/C9H7NO3/c10-6-4-5-2-1-3-7(11)8(5)13-9(6)12/h1-4,11H,10H2 |
Clé InChI |
QLJLXCYYMGVSCL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)O)OC(=O)C(=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Iodo-5-phenylimidazo[1,2-a]pyridine](/img/structure/B13661063.png)
![2-(2-Bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13661073.png)
![Methyl 5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate](/img/structure/B13661084.png)
![4-(7-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13661089.png)
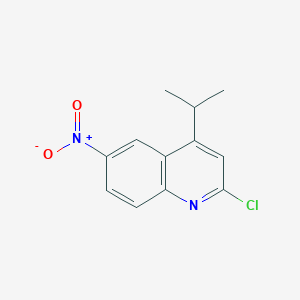
![Methyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B13661098.png)

